The Structural Elucidation and Biological Context of Formyl-D-phenylglycine: A Technical Guide
The Structural Elucidation and Biological Context of Formyl-D-phenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl-D-phenylglycine is a non-proteinogenic amino acid derivative with significant potential in peptide synthesis and as a research tool in medicinal chemistry. Its structure, featuring a formyl group attached to the nitrogen of the D-enantiomer of phenylglycine, confers unique stereochemical and biological properties. This technical guide provides a comprehensive overview of the structure of Formyl-D-phenylglycine, outlines a detailed experimental protocol for its synthesis, presents its expected spectroscopic characteristics, and explores its potential biological role as a ligand for formyl peptide receptors (FPRs). All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction
Formyl-D-phenylglycine, systematically named (2R)-2-formamido-2-phenylacetic acid, is a derivative of the amino acid D-phenylglycine.[1] The presence of the N-formyl group makes it a structural analogue of the N-termini of many bacterially derived peptides and mitochondrial proteins. These N-formyl peptides are known to be potent chemoattractants for immune cells, initiating signaling cascades through a family of G protein-coupled receptors known as formyl peptide receptors (FPRs).[2][3] While the direct interaction of Formyl-D-phenylglycine with FPRs is a subject for further investigation, its structural similarity to known FPR agonists suggests it may serve as a valuable tool for studying inflammatory and immune responses. This guide details the chemical structure, a plausible synthetic route, and the theoretical biological context of this compound.
Chemical Structure and Properties
The fundamental structure of Formyl-D-phenylglycine consists of a phenyl group and a carboxyl group attached to a chiral alpha-carbon, with a formamido group (-NHCHO) also linked to this central carbon. The 'D' designation indicates the stereochemical configuration at the alpha-carbon.
| Property | Value | Reference |
| Molecular Formula | C9H9NO3 | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| IUPAC Name | (2R)-2-formamido-2-phenylacetic acid | [1] |
| CAS Number | 10419-71-3 | |
| Appearance | White solid | [1] |
| SMILES | O=CNC(C(=O)O)c1ccccc1 |
Synthesis of Formyl-D-phenylglycine
Experimental Protocol: N-formylation of D-phenylglycine
Materials:
-
D-phenylglycine
-
Formamide (HCONH2)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas supply
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-phenylglycine (1 equivalent) in an excess of formamide (10-20 equivalents).[4]
-
Flush the apparatus with nitrogen gas to create an inert atmosphere.[4]
-
Heat the reaction mixture to 90-100°C with continuous stirring.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR until the starting material is consumed (typically 1-2 hours).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with a dilute HCl solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Formyl-D-phenylglycine.
-
The product can be further purified by recrystallization or column chromatography.
Spectroscopic Data (Expected)
Specific, experimentally derived spectroscopic data for Formyl-D-phenylglycine is not widely published. However, based on the known spectra of D-phenylglycine, phenylacetic acid, and general principles of spectroscopy, the following characteristics can be anticipated.
1H NMR Spectroscopy
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl H | 7.2-7.4 | Multiplet | Protons on the aromatic ring. |
| α-H | ~5.5 | Doublet | Coupled to the adjacent N-H proton. |
| N-H | ~8.0-8.5 | Doublet | Coupled to the α-H. May show broadening. |
| Formyl H | ~8.2 | Singlet | Characteristic singlet for the formyl proton. |
| Carboxyl H | >10.0 | Broad Singlet | Acidic proton, often broad and may exchange with D2O. |
13C NMR Spectroscopy
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Phenyl C | 125-140 | Multiple peaks for the aromatic carbons. |
| α-C | ~55-60 | The chiral carbon attached to the phenyl and carboxyl groups. |
| Carboxyl C=O | ~170-175 | Carbonyl carbon of the carboxylic acid. |
| Formyl C=O | ~160-165 | Carbonyl carbon of the formyl group. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm-1) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Characteristic broad absorption due to hydrogen bonding.[5] |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the phenyl ring.[6] |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Carbonyl stretch of the carboxylic acid.[7] |
| C=O (Amide I) | 1650-1680 | Strong | Carbonyl stretch of the formyl group. |
| N-H (Amide II) | 1510-1550 | Medium | N-H bending vibration. |
Mass Spectrometry
The electron ionization (EI) mass spectrum of Formyl-D-phenylglycine is expected to show a molecular ion peak (M+) at m/z = 179. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da), the formyl group (-CHO, 29 Da), and cleavage of the bond between the alpha-carbon and the phenyl group.[8][9]
| Fragment | Expected m/z |
| [M]+ | 179 |
| [M - COOH]+ | 134 |
| [M - CHO]+ | 150 |
| [C6H5CHNH]+ | 105 |
| [C6H5]+ | 77 |
Potential Biological Activity: Interaction with Formyl Peptide Receptors
N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] This recognition is primarily mediated by formyl peptide receptors (FPRs), which are expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages.[3]
The Formyl Peptide Receptor Signaling Pathway
The binding of an N-formyl peptide to an FPR, such as FPR1, initiates a signaling cascade that leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9]
Hypothetical Activation by Formyl-D-phenylglycine: Given its N-formylated structure, it is hypothesized that Formyl-D-phenylglycine could act as an agonist for FPRs. Upon binding, it would induce a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This would, in turn, trigger downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways culminate in increased intracellular calcium levels, activation of protein kinase C (PKC), and ultimately, the cellular responses characteristic of immune cell activation.
Conclusion
Formyl-D-phenylglycine is a structurally interesting molecule with potential applications in the synthesis of novel peptides and as a probe for investigating the innate immune system. While detailed experimental data for this specific compound are sparse, this guide provides a solid foundation based on established chemical principles and the known biology of related molecules. The provided synthetic protocol offers a practical route to obtaining this compound for further study. The hypothesized interaction with formyl peptide receptors opens up avenues for research into its potential as a modulator of inflammation and immune cell trafficking. Further experimental validation of its spectroscopic properties and biological activity is warranted to fully elucidate the potential of Formyl-D-phenylglycine in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally restricted formyl methionyl tripeptide chemoattractants: a three-dimensional structure-activity study of analogs incorporating a C alpha,alpha-dialkylated glycine at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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